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Introduction
These application notes detail the synthesis and application of N-Allyl-4-
methylbenzenesulfonamide as a precursor to a substrate for ring-closing enyne metathesis

(RCEYM). It is a common misconception that this compound acts as a catalyst in this reaction.

In fact, N-Allyl-4-methylbenzenesulfonamide is a valuable building block which, after further

functionalization to introduce an alkyne moiety, serves as a substrate for powerful ruthenium-

catalyzed cyclization reactions. This process, known as RCEYM, is instrumental in the

synthesis of complex nitrogen-containing heterocycles, which are significant scaffolds in

medicinal chemistry and drug development.

This document provides detailed protocols for the synthesis of the enyne precursor, N-allyl-N-

propargyl-4-methylbenzenesulfonamide, and its subsequent cyclization via RCEYM to form a

diene-containing cyclic sulfonamide.

Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from p-toluenesulfonyl

chloride. The first step is the synthesis of N-Allyl-4-methylbenzenesulfonamide. This
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intermediate is then propargylated to introduce the alkyne group, yielding the enyne substrate

required for the ring-closing metathesis reaction. The final step is the ruthenium-catalyzed

RCEYM to produce the desired cyclic product.

p-Toluenesulfonyl chloride

N-Allyl-4-methylbenzenesulfonamide

Step 1: Allylation

Allylamine

N-Allyl-N-propargyl-4-methylbenzenesulfonamide

Step 2: Propargylation

Propargyl bromide

Cyclic Sulfonamide Diene

Step 3: RCEYM

Grubbs Catalyst

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of a cyclic sulfonamide.

Experimental Protocols
Protocol 1: Synthesis of N-Allyl-4-
methylbenzenesulfonamide
This protocol describes the synthesis of N-Allyl-4-methylbenzenesulfonamide from 4-

methylbenzenesulfonyl chloride and allylamine.

Materials:

4-Methylbenzenesulfonyl chloride
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Allylamine

Tetrahydrofuran (THF)

Aqueous potassium carbonate (0.59 M)

Hydrochloric acid (5 M)

Dichloromethane (DCM)

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel

Procedure:

Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

Cool the flask in an ice bath and add allylamine (1.1 eq) dropwise with stirring.

Add aqueous potassium carbonate (1.1 eq) dropwise to the stirring mixture.

Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, acidify the mixture with 5 M HCl.

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

Wash the organic layer sequentially with water (3x) and brine (1x).

Back-extract the aqueous layers with dichloromethane.
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Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Parameter Value Reference

Reactants

4-Methylbenzenesulfonyl

chloride
1.002 g (5.25 mmol) [1]

Allylamine 0.46 mL (5.90 mmol) [1]

K₂CO₃ (0.59 M aq.) 10 mL (5.90 mmol) [1]

Solvent THF [1]

Reaction Time 24 hours [1]

Temperature Room Temperature [1]

Product Yield ~73% [2]

Protocol 2: Synthesis of N-Allyl-N-propargyl-4-
methylbenzenesulfonamide
This protocol details the propargylation of N-Allyl-4-methylbenzenesulfonamide to form the

enyne substrate.

Materials:

N-Allyl-4-methylbenzenesulfonamide

Propargyl bromide

Potassium carbonate

Acetone
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Round-bottom flask

Magnetic stirrer

Reflux condenser

Procedure:

To a solution of N-Allyl-4-methylbenzenesulfonamide (1.0 eq) in acetone, add potassium

carbonate (1.5 eq).

Add propargyl bromide (1.2 eq) dropwise to the suspension.

Heat the reaction mixture to reflux and stir for 12-16 hours.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and filter off the potassium

carbonate.

Wash the solid with acetone.

Combine the filtrate and washings, and concentrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

crude product.

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Quantitative Data (Representative):
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Parameter Value

Reactants

N-Allyl-4-methylbenzenesulfonamide 1.0 eq

Propargyl bromide 1.2 eq

K₂CO₃ 1.5 eq

Solvent Acetone

Reaction Time 12-16 hours

Temperature Reflux

Product Yield 85-95% (expected)

Protocol 3: Ring-Closing Enyne Metathesis (RCEYM)
This protocol describes the cyclization of N-allyl-N-propargyl-4-methylbenzenesulfonamide

using a second-generation Grubbs catalyst.

Materials:

N-Allyl-N-propargyl-4-methylbenzenesulfonamide

Grubbs Catalyst, 2nd Generation

Anhydrous dichloromethane (DCM) or Toluene

Schlenk flask

Inert gas supply (Argon or Nitrogen)

Magnetic stirrer

Procedure:

Dissolve N-allyl-N-propargyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous solvent

(DCM or toluene) in a Schlenk flask to a concentration of 0.025 M.
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Degas the solution by bubbling with an inert gas for 15-20 minutes.

Add the Grubbs catalyst (3-12 mol%) to the flask under a positive pressure of inert gas.

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified

time (e.g., 16 hours).

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.

Purify the residue by column chromatography to isolate the cyclic sulfonamide.

Quantitative Data for RCEYM of a Similar Sulfonamide:

Substrate
Catalyst
(mol%)

Solvent Temp (°C) Time (h) Yield (%)
Referenc
e

N-allyl-N-

(1-

phenylprop

-2-

ynyl)sulfam

ide

Grubbs II

(3)
Toluene 100 (MW) 0.25 81 [3]

N-allyl-N-

(1-

cyclohexyl

prop-2-

ynyl)sulfam

ide

Grubbs II

(3)
Toluene 100 (MW) 0.25 74 [3]

Allylic/Prop

argylic

Cyanamide

Grubbs II

(12)
Toluene 60 16 60 [4]

Mechanism of Ring-Closing Enyne Metathesis
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The catalytic cycle of RCEYM is initiated by the reaction of the ruthenium catalyst with either

the alkene ('ene-first') or the alkyne ('yne-first') moiety of the substrate. The 'ene-first' pathway

is generally favored with second-generation Grubbs catalysts.

Catalytic Cycle

Enyne Substrate Ruthenacyclobutane Intermediate

[Ru]=CH₂

New AlkylideneRetro [2+2] Ruthenacyclobutene Intermediate

Intramolecular
[2+2] Cycloaddition Vinylcarbene IntermediateRing Opening

Release of Product

Product (Diene)

Click to download full resolution via product page

Caption: Simplified 'ene-first' mechanism for RCEYM.

Conclusion
While N-Allyl-4-methylbenzenesulfonamide is not a catalyst for ring-closing enyne

metathesis, it is a readily synthesized precursor to substrates for this powerful transformation.

The protocols provided herein offer a clear pathway for the preparation of enyne substrates and

their subsequent cyclization to form valuable heterocyclic structures. This methodology is of

significant interest to researchers in organic synthesis and medicinal chemistry for the

construction of novel molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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